molecular formula C17H19NO6 B4628291 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Cat. No.: B4628291
M. Wt: 333.3 g/mol
InChI Key: WHWUGNIBNJASHQ-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a coumarin-derived synthetic compound with the molecular formula C₁₇H₁₉NO₆ and a molecular weight of 333.34 g/mol . Its structure comprises:

  • A 4-methyl-2-oxo-2H-chromen-7-yl backbone, a coumarin variant with a methyl substituent at position 4 and a ketone group at position 2.
  • An N-(tert-butoxycarbonyl)glycinate ester moiety, which introduces steric protection (via the tert-butyl group) and enhances metabolic stability .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-10-7-14(19)23-13-8-11(5-6-12(10)13)22-15(20)9-18-16(21)24-17(2,3)4/h5-8H,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUGNIBNJASHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ol with N-(tert-butoxycarbonyl)glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents on the coumarin ring or the amino acid ester moiety. These modifications influence physicochemical properties and biological activity:

Compound Name Molecular Formula Substituents Key Features
4-Methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate C₁₇H₁₉NO₆ 4-methyl, N-Boc-glycinate Enhanced stability due to Boc protection; moderate lipophilicity
2-Oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-glycinate C₂₂H₁₉NO₆ 4-phenyl, N-Boc-glycinate Increased lipophilicity and π-π stacking potential from phenyl group
Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate C₁₈H₁₉NO₆ 4-methyl, ether-propanoyl linkage Altered solubility profile due to ether group; retains antioxidant activity
4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-Boc-glycinate C₂₀H₂₅NO₆ Cyclopenta-fused ring, 8-propyl Increased rigidity and potential for hydrophobic interactions
Tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate C₂₀H₂₂O₇ 5-hydroxy, 4-oxo, 2-phenyl Enhanced hydrogen bonding capacity from hydroxyl group

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 4-phenyl analogue (C₂₂H₁₉NO₆) exhibits higher logP values compared to the 4-methyl derivative due to aromatic substituents .
  • Solubility: The ether-linked propanoyl derivative (C₁₈H₁₉NO₆) shows improved aqueous solubility compared to tert-butoxycarbonyl-protected analogues, attributed to its polar ether group .
  • Metabolic Stability : The Boc (tert-butoxycarbonyl) group in the target compound shields the glycinate moiety from enzymatic degradation, prolonging half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Reactant of Route 2
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4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

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